1-(5-Iodopyrimidin-4-yl)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Iodopyrimidin-4-yl)piperidin-4-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry . The presence of both the iodopyrimidine and piperidinone moieties in this compound makes it a valuable intermediate in the synthesis of various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-iodopyrimidine and piperidin-4-one.
Coupling Reaction: The key step involves the coupling of 5-iodopyrimidine with piperidin-4-one under suitable reaction conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Iodopyrimidin-4-yl)piperidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The carbonyl group in the piperidinone moiety can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The piperidinone moiety can undergo oxidation to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).
Reduction Reactions: Sodium borohydride, methanol.
Oxidation Reactions: Hydrogen peroxide, acetic acid.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Reduction Reactions: Piperidin-4-ol derivatives.
Oxidation Reactions: Piperidin-4-one N-oxide.
Wissenschaftliche Forschungsanwendungen
1-(5-Iodopyrimidin-4-yl)piperidin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(5-Iodopyrimidin-4-yl)piperidin-4-one depends on its specific applicationFor example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist . The exact molecular pathways involved can vary depending on the specific biological target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chloropyrimidin-5-yl)piperidin-4-one: Similar structure but with a chlorine atom instead of iodine.
1-(5-Bromopyrimidin-4-yl)piperidin-4-one: Similar structure but with a bromine atom instead of iodine.
1-(5-Fluoropyrimidin-4-yl)piperidin-4-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-(5-Iodopyrimidin-4-yl)piperidin-4-one is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets . Additionally, the iodine atom can be easily substituted with other functional groups, making the compound a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C9H10IN3O |
---|---|
Molekulargewicht |
303.10 g/mol |
IUPAC-Name |
1-(5-iodopyrimidin-4-yl)piperidin-4-one |
InChI |
InChI=1S/C9H10IN3O/c10-8-5-11-6-12-9(8)13-3-1-7(14)2-4-13/h5-6H,1-4H2 |
InChI-Schlüssel |
XJBDGCGYWLENPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)C2=NC=NC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.